1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a chromeno-pyrrole system. The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions would be optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product would be subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole-containing drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The chromeno-pyrrole system can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its lipophilicity, while the chromeno-pyrrole system provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C24H19ClN2O3S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H19ClN2O3S/c1-24(2,3)14-6-4-13(5-7-14)19-18-20(28)16-12-15(25)8-9-17(16)30-21(18)22(29)27(19)23-26-10-11-31-23/h4-12,19H,1-3H3 |
InChI Key |
CPJQLMHTYOUAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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